molecular formula C22H14F3N3O3 B2933129 (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327186-81-1

(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2933129
CAS No.: 1327186-81-1
M. Wt: 425.367
InChI Key: SSKCKCZQKJGRDT-MEFGMAGPSA-N
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Description

(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery. It features a chromene core fused with an imino linkage and a carboxamide group, incorporating a pyridine ring and a trifluoromethoxy-phenyl moiety. This specific combination of structural elements is designed to enhance biological activity and optimize physicochemical properties. Chromene and coumarin derivatives are extensively researched for a broad spectrum of biological activities. Structural analogs have demonstrated potential as anticancer agents, with studies showing activity against human breast cancer and lung cancer cell lines . Furthermore, related compounds are investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, relevant for neurodegenerative conditions such as Alzheimer's disease . The presence of the trifluoromethoxy group is a common strategy in agrochemical and pharmaceutical design to improve metabolic stability and lipophilicity, while the pyridine ring can serve as a key pharmacophore, enabling hydrogen bonding and coordination with biological targets . The (Z)-imine configuration is a critical structural feature that can influence the compound's geometry and interaction with target proteins. This compound is intended for non-human research applications only and is a valuable tool for scientists exploring new therapeutic agents in areas including oncology, neuroscience, and infectious diseases. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-pyridin-2-yl-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O3/c23-22(24,25)31-16-10-8-15(9-11-16)27-21-17(13-14-5-1-2-6-18(14)30-21)20(29)28-19-7-3-4-12-26-19/h1-13H,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKCKCZQKJGRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)OC(F)(F)F)O2)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated intermediate.

    Attachment of the Trifluoromethoxy-Substituted Phenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the trifluoromethoxy-substituted phenyl group to the chromene core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The pyridine and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery programs targeting diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromene core and trifluoromethoxy group.

Mechanism of Action

The mechanism of action of (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromene core can intercalate with DNA, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in its substitution patterns. Key structural variations among related compounds include:

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight Key Properties
Target Compound C₂₂H₁₅F₃N₃O₃ R1: Pyridin-2-yl, R2: 4-(trifluoromethoxy)phenyl 434.37 High lipophilicity due to CF₃O group; potential enhanced metabolic stability
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide C₁₈H₁₃FN₂O₃ R1: Acetyl, R2: 4-fluorophenyl 324.31 Fluorine enhances electronegativity; acetyl group may reduce stability vs. pyridinyl
6-Chloro-N-(tetrahydrofuran-2-ylmethyl) analog C₂₂H₂₁ClN₂O₃S R1: Tetrahydrofuran-2-ylmethyl, R2: 4-(methylsulfanyl)phenyl 428.9 Methylsulfanyl group increases electron density; reduced lipophilicity vs. CF₃O
2-Imino-N-phenyl-2H-chromene-3-carboxamide C₁₆H₁₂N₂O₂ R1: Phenyl, R2: H 264.28 Parent scaffold for synthesizing fused heterocycles; moderate antifungal activity

Electronic and Pharmacokinetic Implications

  • Trifluoromethoxy vs. Fluorophenyl : The CF₃O group in the target compound is strongly electron-withdrawing and lipophilic, improving membrane permeability and resistance to oxidative metabolism compared to the 4-fluorophenyl group in ’s compound .
  • Pyridin-2-yl vs.
  • Tetrahydrofuran-2-ylmethyl () : This substituent may improve aqueous solubility but reduces metabolic stability due to ether linkages, contrasting with the target’s CF₃O group .

Biological Activity

The compound (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chromene backbone.
  • A pyridine ring.
  • A trifluoromethoxy group attached to a phenyl ring.

This structural configuration is believed to contribute to its biological efficacy through enhanced interactions with biological targets.

Research indicates that the presence of the trifluoromethoxy group significantly enhances the compound's biological activity. The electron-withdrawing nature of fluorine increases the lipophilicity and metabolic stability, leading to improved membrane permeability and interaction with target proteins .

Targeted Biological Activities

  • Enzyme Inhibition :
    • The compound has shown promising results in inhibiting key enzymes involved in inflammatory pathways, including:
      • Cyclooxygenase (COX) : Inhibitory activity against COX-2 has been noted, suggesting anti-inflammatory properties.
      • Lipoxygenase (LOX) : It also exhibits moderate inhibition against LOX-15, which is involved in leukotriene synthesis, further supporting its anti-inflammatory potential .
  • Antioxidant Activity :
    • The compound has demonstrated significant free radical scavenging capabilities, indicating potential use as an antioxidant agent. This is critical in preventing oxidative stress-related diseases .
  • Cytotoxicity :
    • Studies have evaluated the cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results indicate that the compound exhibits selective cytotoxicity, which may be leveraged for therapeutic applications in oncology .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

  • Cholinesterase Inhibition : The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
EnzymeIC50 Value (μM)
Acetylcholinesterase19.2
Butyrylcholinesterase13.2

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes. The presence of halogen atoms facilitates hydrogen bonding and pi-stacking interactions, which are crucial for binding affinity and specificity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide?

  • Methodology : The compound belongs to the chromene-carboxamide family, which is typically synthesized via condensation reactions. For example, 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives are synthesized by reacting 2-aminopyridine with substituted phenyl isothiocyanates under basic conditions, followed by cyclization . The trifluoromethoxy group can be introduced via nucleophilic substitution using 4-(trifluoromethoxy)aniline. Key steps include:

  • Condensation : Use of coupling agents like EDC·HCl and HOBt·H2O for amide bond formation .
  • Cyclization : Acidic or basic conditions to form the chromene core .
    • Validation : Confirm stereochemistry (2Z configuration) via NOESY NMR and X-ray crystallography .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Workflow :

  • HPLC : ≥98% purity assessment with reverse-phase C18 columns and UV detection at 254 nm .
  • Spectroscopy :
  • IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and imine (C=N) at ~1600 cm⁻¹ .
  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.5 ppm) and trifluoromethoxy group (δ ~75 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from differences in bacterial strains or assay conditions.

  • Standardization : Use CLSI guidelines for MIC assays with reference strains (e.g., S. aureus ATCC 25923) .
  • Solubility Adjustments : Optimize DMSO concentration (<1%) to avoid false negatives due to precipitation .
    • Data Cross-Validation : Compare results with structurally analogous compounds like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide , where trifluoromethyl groups enhance lipophilicity and activity .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • In Silico Strategies :

  • LogP Prediction : Use Molinspiration or SwissADME to assess lipophilicity (~3.5–4.0 for trifluoromethoxy derivatives) .
  • Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4) to predict hepatic clearance .
  • Docking Studies : Target enzymes like DNA gyrase (PDB ID: 1KZN) to rationalize antimicrobial activity .
    • Experimental Follow-Up : Introduce polar groups (e.g., morpholine) to improve aqueous solubility without compromising activity .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Key Issues :

  • Yield Optimization : Replace iron powder reduction (used in intermediates like N-(3-chloro-4-(2-pyridylmethoxy)aniline ) with catalytic hydrogenation for scalability.
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .
    • Case Example : A 50% yield improvement was achieved for N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide by optimizing solvent ratios (DMF:H2O = 4:1) .

Methodological Challenges and Solutions

Q. How to address poor solubility in biological assays for this hydrophobic compound?

  • Strategies :

  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions .
  • Pro-drug Design : Introduce phosphate esters at the pyridinyl group for enhanced aqueous solubility .
    • Validation : Measure solubility via shake-flask method in PBS (pH 7.4) and compare with analogs .

Q. What structural modifications enhance target selectivity while minimizing off-target effects?

  • Design Principles :

  • Bioisosteric Replacement : Substitute trifluoromethoxy with sulfonamide to retain electronegativity while improving hydrogen bonding .
  • Ring Contraction : Replace chromene with coumarin to reduce planarity and intercalation potential .
    • Case Study : N-[3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl]benzamide showed improved selectivity for kinase inhibitors via bromine substitution .

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